15-deoxy-| currency12,14-Prostaglandin D2-d9
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Overview
Description
15-deoxy-Δ12,14-Prostaglandin D2-d9 is a metabolite of Prostaglandin D2. It is a lipid-derived molecule that plays a significant role in various biological processes. This compound is known for its involvement in inflammatory responses and has been studied extensively for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d9 typically involves the dehydration of Prostaglandin D2. This process can be carried out under various conditions, including the use of dehydrating agents and specific reaction temperatures .
Industrial Production Methods: In an industrial setting, the production of 15-deoxy-Δ12,14-Prostaglandin D2-d9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often formulated in solvents like methyl acetate for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: 15-deoxy-Δ12,14-Prostaglandin D2-d9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15-deoxy-Δ12,14-Prostaglandin D2-d9. These products have distinct biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
15-deoxy-Δ12,14-Prostaglandin D2-d9 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid biochemistry and the mechanisms of lipid-mediated signaling pathways.
Biology: It is studied for its role in inflammatory responses and its potential as a biomarker for various diseases.
Medicine: It is investigated for its therapeutic potential in treating inflammatory diseases, cancer, and other conditions.
Industry: It is used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Mechanism of Action
The mechanism of action of 15-deoxy-Δ12,14-Prostaglandin D2-d9 involves its interaction with specific molecular targets and pathways. It acts as an agonist of the Prostaglandin D2 receptor 2 (DP2) and induces the activation of eosinophils. It also stimulates the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor γ (PPARγ) and induces PPARγ-mediated transcription. These interactions lead to various biological responses, including anti-inflammatory and cytotoxic effects .
Comparison with Similar Compounds
15-deoxy-Δ12,14-Prostaglandin J2: Another metabolite of Prostaglandin D2, known for its anti-inflammatory and cytotoxic properties.
Prostaglandin D2: The parent compound from which 15-deoxy-Δ12,14-Prostaglandin D2-d9 is derived, involved in various biological processes.
Prostaglandin E2: A related compound with distinct biological activities, including the regulation of inflammation and pain
Uniqueness: 15-deoxy-Δ12,14-Prostaglandin D2-d9 is unique due to its specific interactions with the Prostaglandin D2 receptor 2 and its ability to induce PPARγ-mediated transcription. These properties make it a valuable compound for studying lipid-mediated signaling pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
QUGBPWLPAUHDTI-DPRXOFBFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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